molecular formula C12H9FN2O2 B1679684 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 198474-05-4

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Numéro de catalogue B1679684
Numéro CAS: 198474-05-4
Poids moléculaire: 232.21 g/mol
Clé InChI: MXKLDYKORJEOPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” is a novel and selective Indoleamine 2,3-dioxygenase (IDO-1) inhibitor . It has been characterized as a potential clinical candidate .


Synthesis Analysis

The synthesis of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” involves heating the corresponding indoles with maleimide in acetic acid . The process can be carried out at reflux for several hours, or at higher temperatures .


Molecular Structure Analysis

The molecular structure of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” was determined using crystallographic analysis . The space group was P 212121, and the unit cell dimensions were A 85.20Å, b=91.99Å, c= 131.12Å, α=β=γ=90.00o .

Applications De Recherche Scientifique

Immuno-Oncology

PF-06840003 is a highly selective orally bioavailable IDO-1 inhibitor . IDO-1, or Indoleamine 2,3-dioxygenase-1, is an enzyme that plays a crucial role in the immune response, particularly in cancer. Tumors use IDO-1 to create an immunosuppressive microenvironment, which helps them evade the immune system . PF-06840003 has shown good in vivo efficacy in combination with immune checkpoint inhibitors .

Reversal of T-cell Anergy

PF-06840003 has been shown to reverse IDO-1-induced T-cell anergy in vitro . This means it can potentially restore the ability of T-cells to respond to antigens, which is crucial for the immune system’s ability to fight off diseases, including cancer .

Reduction of Intratumoral Kynurenine Levels

In vivo, PF-06840003 has been shown to reduce intratumoral kynurenine levels in mice by more than 80% . Kynurenine is a metabolite of tryptophan that can suppress the immune system and promote tumor growth .

Inhibition of Tumor Growth

PF-06840003 has been shown to inhibit tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors . This suggests that it could potentially be used as part of a combination therapy for cancer .

Treatment of Malignant Glioma

A phase 1 study of PF-06840003 has been conducted in patients with recurrent malignant glioma . The study found that PF-06840003 was generally well tolerated and showed evidence of a pharmacodynamic effect . Some patients experienced a durable clinical benefit, with disease control occurring in eight patients (47%) .

Combination with Other Therapies

Preclinical studies have shown a synergistic effect of PF-06840003 in combination with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide . This suggests that PF-06840003 could potentially enhance the effectiveness of these other therapies .

Mécanisme D'action

Target of Action

PF-06840003, also known as “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione”, is an investigational, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunosuppressive enzyme that is overexpressed in a wide range of cancers .

Mode of Action

PF-06840003 is thought to work by targeting and binding to IDO1 . By inhibiting IDO1, PF-06840003 increases and restores the proliferation and activation of various immune cells and reduces tumor-associated regulatory T cells (Tregs) that inhibit an immune response .

Biochemical Pathways

IDO1, the primary target of PF-06840003, induces immunosuppression through the degradation of the amino acid tryptophan . This degradation leads to the production of kynurenine, an immunosuppressive metabolite . The inhibition of IDO1 by PF-06840003 may help restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells .

Pharmacokinetics

PF-06840003 has favorable predicted human pharmacokinetic properties . Following dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5–3.0 hours and the mean elimination half-life was 2 to 4 hours . The urinary recovery of PF-06840002 was low (<1%) .

Result of Action

The molecular and cellular effects of PF-06840003’s action include the reversal of IDO1-induced T-cell anergy in vitro . In vivo, PF-06840003 reduced intratumoral kynurenine levels in mice by >80% and inhibited tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .

Action Environment

The action, efficacy, and stability of PF-06840003 can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, IDO1, the target of PF-06840003, is induced in response to inflammatory stimuli . Therefore, the presence or absence of such stimuli in the tumor environment could potentially influence the effectiveness of PF-06840003.

Propriétés

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLDYKORJEOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630149
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

CAS RN

198474-05-4
Record name PF-06840003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-06840003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.